
(4-Methoxyphenyl)(phenyl)iodonium 2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxyphenyl)(phenyl)iodonium 2,2,2-trifluoroacetate is a hypervalent iodine compound. Hypervalent iodine compounds are known for their unique chemical properties and have found extensive applications in organic synthesis. This compound is particularly interesting due to its ability to act as an electrophilic arylating agent, making it useful in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)(phenyl)iodonium 2,2,2-trifluoroacetate typically involves the oxidation of iodoarenes followed by ligand exchange with arenes. One common method involves the use of m-chloroperbenzoic acid (m-CPBA) as an oxidant in acetic acid (AcOH) to oxidize the iodoarene, followed by the addition of the arene to form the iodonium salt . Another method involves electrochemical synthesis, where iodobiaryls and iodoarene/arene mixtures are oxidized in an undivided electrolysis cell in a solvent mixture of acetonitrile (MeCN), hexafluoroisopropanol (HFIP), and trifluoromethanesulfonic acid (TfOH) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory methods but are scaled up to accommodate larger quantities. The electrochemical synthesis method is particularly attractive for industrial production due to its efficiency and minimal chemical waste .
Análisis De Reacciones Químicas
Types of Reactions
(4-Methoxyphenyl)(phenyl)iodonium 2,2,2-trifluoroacetate undergoes various types of reactions, including:
Substitution Reactions: It acts as an electrophilic arylating agent, reacting with nucleophiles to form substituted products.
Oxidation Reactions: It can participate in oxidation reactions, where it acts as an oxidant.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as fluoride ions, which can lead to the formation of fluorinated aromatic compounds . The reactions typically occur under mild conditions and can even take place in wet solvents .
Major Products Formed
The major products formed from reactions with this compound include substituted aromatic compounds, such as fluorinated arenes .
Aplicaciones Científicas De Investigación
(4-Methoxyphenyl)(phenyl)iodonium 2,2,2-trifluoroacetate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of (4-Methoxyphenyl)(phenyl)iodonium 2,2,2-trifluoroacetate involves its role as an electrophilic arylating agent. The compound reacts with nucleophiles, transferring the aryl group to the nucleophile. This reaction is facilitated by the hypervalent iodine center, which stabilizes the transition state and enhances the electrophilicity of the aryl group .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (4-Methoxyphenyl)(phenyl)iodonium 2,2,2-trifluoroacetate include:
- Diphenyliodonium triflate
- Bis(4-methoxyphenyl)iodonium bromide
- (4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate
Uniqueness
What sets this compound apart from similar compounds is its specific combination of substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of the methoxy group can enhance its electrophilicity and make it more reactive towards certain nucleophiles .
Propiedades
Número CAS |
330-88-1 |
|---|---|
Fórmula molecular |
C15H12F3IO3 |
Peso molecular |
424.15 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)-phenyliodanium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C13H12IO.C2HF3O2/c1-15-13-9-7-12(8-10-13)14-11-5-3-2-4-6-11;3-2(4,5)1(6)7/h2-10H,1H3;(H,6,7)/q+1;/p-1 |
Clave InChI |
XXCQVFAKDMZVLF-UHFFFAOYSA-M |
SMILES canónico |
COC1=CC=C(C=C1)[I+]C2=CC=CC=C2.C(=O)(C(F)(F)F)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


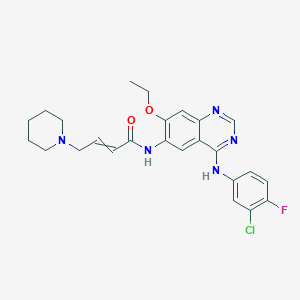


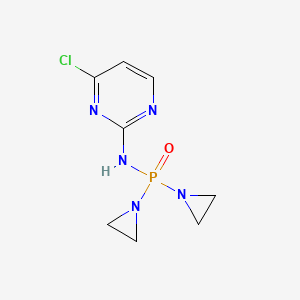
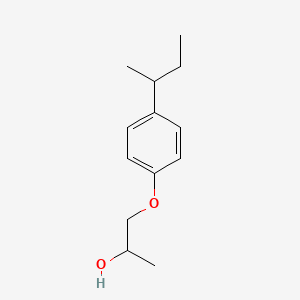
![2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]ethyl 1-methanesulfonate](/img/structure/B14756461.png)


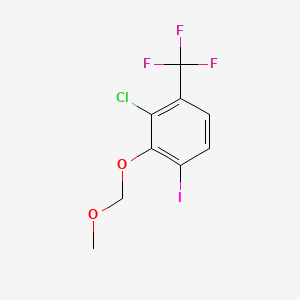
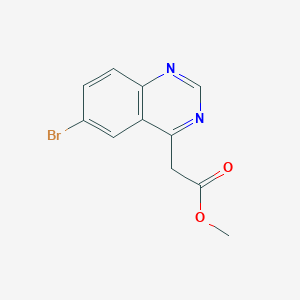
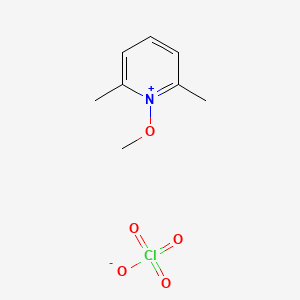
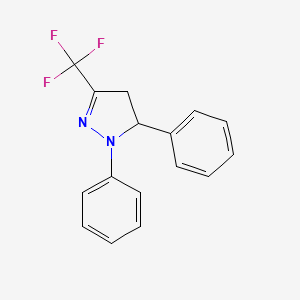

![Benzeneacetamide, 4-fluoro-N-[[[3-fluoro-4-[[2-(1-methyl-1H-imidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy]phenyl]amino]thioxomethyl]-](/img/structure/B14756514.png)
